

Bisphenol AF-13C12 CAS number and molecular weight

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Compound of Interest

Compound Name: Bisphenol AF-13C12

Cat. No.: B12398607

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An In-Depth Technical Guide to Bisphenol AF 13C₁₂

This guide provides a comprehensive overview of Bisphenol AF-¹³C₁₂ (BPAF-¹³C₁₂), an isotopically labeled analog of the industrial chemical Bisphenol AF (BPAF). Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, its primary application as an internal standard in analytical chemistry, and the known biological and toxicological effects of its unlabeled counterpart, BPAF.

Core Compound Data

Bisphenol AF-¹³C₁₂ is a stable isotope-labeled form of BPAF, where the twelve carbon atoms in the two phenyl rings are replaced with the carbon-13 isotope. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of BPAF in various biological and environmental matrices, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.

Table 1: Physicochemical Properties of Bisphenol AF-13C12



Property	Value	Reference
CAS Number	2411504-31-7	[1][2]
Molecular Formula	¹³ C12C3H10F6O2	[3]
Molecular Weight	348.14 g/mol	[2][3][4]
Appearance	White to light-gray powder	[5]
Purity	Typically >95%	[1]

Analytical Applications and Experimental Protocols

The primary utility of Bisphenol AF-¹³C₁₂ is as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of BPAF.

Experimental Protocol: Quantification of Bisphenol AF in Biological Samples using LC-MS/MS with Bisphenol AF-13C12 Internal Standard

This protocol is a composite based on established methods for the analysis of bisphenols in biological matrices.

Objective: To accurately quantify the concentration of Bisphenol AF (BPAF) in samples such as serum, urine, or tissue homogenates.

Materials:

- Bisphenol AF (BPAF) analytical standard
- Bisphenol AF-¹³C₁₂ (BPAF-¹³C₁₂) internal standard solution (e.g., 1 μg/mL in methanol)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade



- Ultrapure water
- Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
- Centrifuge tubes
- Vortex mixer
- Nitrogen evaporator

Procedure:

- Sample Preparation:
 - To 1 mL of the biological sample (e.g., serum), add a known amount of BPAF- 13 C₁₂ internal standard solution (e.g., 10 μ L of 1 μ g/mL solution).
 - Vortex for 30 seconds.
 - Add 2 mL of acetonitrile to precipitate proteins.
 - Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
 - Transfer the supernatant to a clean tube.
- Solid-Phase Extraction (SPE) for Clean-up:
 - Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
 - Load the supernatant from the previous step onto the SPE cartridge.
 - Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
 - Elute the analytes with 3 mL of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - \circ Reconstitute the residue in 100 μ L of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).



- LC-MS/MS Analysis:
 - Liquid Chromatography (LC) Conditions:
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A suitable gradient to separate BPAF from matrix components (e.g., start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
 - Tandem Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - BPAF: Monitor the transition from the precursor ion (m/z 335.0) to a characteristic product ion.
 - BPAF-¹³C¹²: Monitor the transition from the precursor ion (m/z 347.0) to a corresponding product ion.
 - Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
- Quantification:
 - Construct a calibration curve by plotting the ratio of the peak area of the BPAF analyte to the peak area of the BPAF-¹³C₁₂ internal standard against the concentration of the BPAF standards.



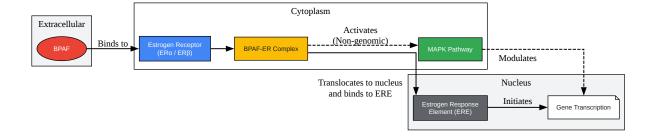
• Determine the concentration of BPAF in the unknown samples by interpolating their peak area ratios on the calibration curve.

Biological Activity and Signaling Pathways of Bisphenol AF

As an endocrine-disrupting chemical, BPAF interacts with several biological pathways, primarily through its estrogenic activity. The following sections describe the key signaling pathways affected by BPAF.

Estrogen Receptor Signaling

BPAF is a known agonist for both estrogen receptor alpha (ER α) and estrogen receptor beta (ER β), often exhibiting stronger estrogenic activity than Bisphenol A (BPA). Its interaction with these receptors can trigger genomic and non-genomic signaling cascades.



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Caption: BPAF interaction with estrogen receptors leading to genomic and non-genomic signaling.

NF-kB Signaling Pathway

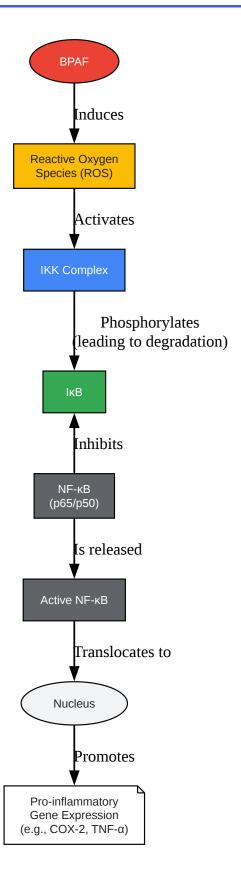


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Studies have indicated that BPAF can induce inflammatory responses and cellular proliferation by activating the Nuclear Factor-kappa B (NF-kB) signaling pathway. This activation can lead to the upregulation of pro-inflammatory cytokines and enzymes.





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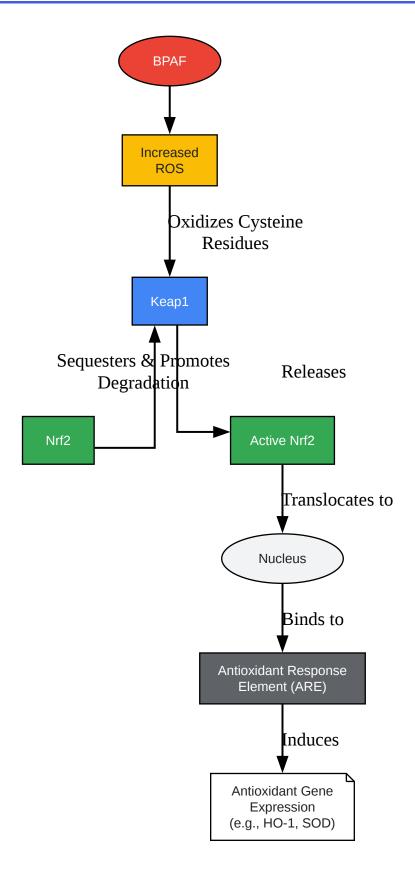
Caption: BPAF-induced activation of the NF-kB signaling pathway.



Nrf2/HO-1 Antioxidant Response Pathway

BPAF has been shown to induce oxidative stress, which can, in turn, affect the Nrf2/HO-1 pathway. This pathway is a critical cellular defense mechanism against oxidative damage.





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Caption: BPAF-mediated modulation of the Nrf2/HO-1 antioxidant response pathway.



Conclusion

Bisphenol AF-¹³C₁₂ is an indispensable tool for the accurate and reliable quantification of Bisphenol AF in complex matrices. Its use as an internal standard in LC-MS/MS methods is critical for toxicological and environmental monitoring studies. The biological effects of its unlabeled counterpart, BPAF, are significant and warrant further investigation, particularly concerning its endocrine-disrupting properties and its impact on key cellular signaling pathways. This guide provides a foundational understanding for researchers working with this important analytical standard and the environmental contaminant it helps to measure.

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